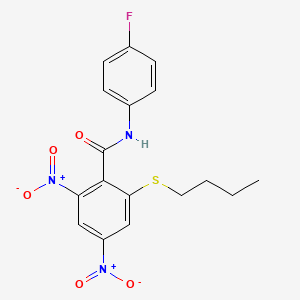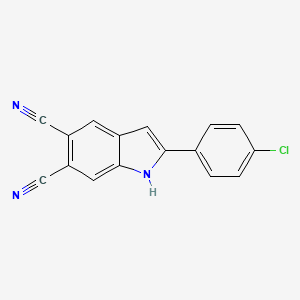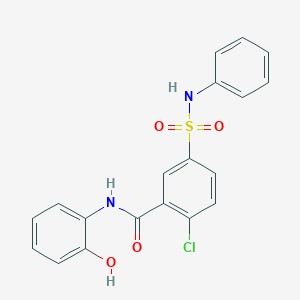
2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide is an organic compound that features a benzamide core substituted with butylsulfanyl, fluorophenyl, and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide typically involves multiple steps:
Preparation of 4-fluorophenylboronic acid: This is achieved by reacting 4-fluorophenylmagnesium bromide with a boric acid ester.
Formation of 2-(4-fluorophenyl) thiophene: The 4-fluorophenylboronic acid is then reacted with 2-bromo thiophene in the presence of a palladium catalyst.
Nitration and Amidation: The resulting compound undergoes nitration to introduce nitro groups, followed by amidation to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
- 4-fluorobenzylamine
- 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
Uniqueness
2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide is unique due to its combination of butylsulfanyl, fluorophenyl, and dinitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C17H16FN3O5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-butylsulfanyl-N-(4-fluorophenyl)-4,6-dinitrobenzamide |
InChI |
InChI=1S/C17H16FN3O5S/c1-2-3-8-27-15-10-13(20(23)24)9-14(21(25)26)16(15)17(22)19-12-6-4-11(18)5-7-12/h4-7,9-10H,2-3,8H2,1H3,(H,19,22) |
InChI Key |
OBJZNGOCKHIAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=CC(=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11050887.png)
![2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-](/img/structure/B11050892.png)
![4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11050894.png)
![1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050899.png)
![6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050907.png)

![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050912.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050914.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11050941.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)
![3,4-dimethoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11050961.png)
